DPNI-caged-GABA

描述

DPNI-caged-GABA,也称为硝基吲哚啉-笼罩 γ-氨基丁酸,是一种在神经科学研究中使用的光活化化合物。它旨在使 γ-氨基丁酸在暴露于光线下释放,从而能够精确控制神经组织中 γ-氨基丁酸的信号传导。 该化合物高度水溶性并表现出快速的光释放,使其在近紫外和 405 纳米波长下使用时非常有效 .

准备方法

合成路线和反应条件: DPNI-caged-GABA 的合成涉及将硝基吲哚啉基团连接到 γ-氨基丁酸上。该过程通常包括以下步骤:

γ-氨基丁酸的保护: 使用合适的保护基团保护 γ-氨基丁酸的氨基。

硝基吲哚啉的连接: 受保护的 γ-氨基丁酸在特定条件下与硝基吲哚啉衍生物反应,形成笼罩化合物。

脱保护: 除去保护基团,得到最终的 this compound 化合物。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 然后使用色谱和结晶等技术对化合物进行纯化 .

化学反应分析

Photolytic Reaction Mechanism

The primary chemical reaction involves UV/405 nm light-induced cleavage of the nitroindoline cage, releasing free γ-aminobutyric acid (GABA). The process follows a three-stage mechanism:

- Photoexcitation : 405 nm light absorption (ε = 4,200 M⁻¹cm⁻¹) induces n→π* transition in the nitroindoline group .

- Charge Transfer : Transient charge separation forms a nitronic acid intermediate .

- GABA Release : Hydrolysis completes the reaction, yielding free GABA and 7-nitrosoindoline byproducts .

Key kinetic parameters :

| Parameter | Value | Measurement Method |

|---|---|---|

| Quantum Yield (Φ) | 0.085 | Laser flash photolysis |

| Uncaging Half-life (t₁/₂) | 28 μs | Two-photon excitation |

| Spatial Resolution | 2 μm (lateral) | Laser spot (1 μm diameter) |

| 7.5 μm (focal) |

Quantum Chemical Modeling Insights

Density functional theory (DFT) calculations reveal:

- Activation Energy : 18.7 kcal/mol for the rate-limiting step (nitro group rearrangement)

- Solvent Effects : Water stabilizes transition states by 4.3 kcal/mol vs. vacuum

- Isomer Preference : trans-configuration of the nitroindoline moiety lowers activation barrier by 2.1 kcal/mol

Comparative analysis with other caged GABA compounds:

| Compound | Uncaging λmax (nm) | Φ | IC₅₀ (GABAₐ antagonism) |

|---|---|---|---|

| This compound | 405 | 0.085 | 0.5 mM |

| Bis-CNB-GABA | 365 | 0.12 | ≥2.5 mM |

| CDNI-GABA | 405 | 0.078 | 0.6 mM |

| RuBi-GABA | 450 | 0.18 | 0.3 mM |

Biochemical Reaction Interference

Despite design optimizations, residual interactions occur:

- GABAₐ Receptor Block : 23% current reduction at 1 mM

- Voltage-Gated Calcium Channels : 12% inhibition at 2 mM

- Hydrolytic Stability : <5% spontaneous GABA release over 24h (pH 7.4, 37°C)

The phosphodiester linkage confers:

- 8× higher aqueous solubility vs. methoxycarbonyl derivatives

- 40% reduced protein binding vs. benzyl-caged analogs

Synthetic Byproducts Analysis

HPLC-MS characterization identifies three major side products:

| Byproduct | Relative Abundance | Biological Activity |

|---|---|---|

| 7-Nitrosoindoline-phosphate | 62% | Non-reactive |

| Partially hydrolyzed cage | 28% | Weak Ca²⁺ channel blocker |

| Oxidized GABA derivative | 10% | GAT-1 substrate |

This photochemical profile establishes this compound as the optimal choice for studies requiring μs-timescale GABA application with subcellular precision. Its balanced combination of quantum efficiency, spatial resolution, and minimized pharmacological interference enables previously inaccessible investigations into fast inhibitory neurotransmission .

科学研究应用

Optogenetics and Photolysis Techniques

DPNI-caged-GABA is primarily used in optogenetic studies where light is utilized to control neurons that have been genetically modified to express light-sensitive ion channels. The ability to release GABA upon exposure to specific wavelengths of light allows for the precise modulation of inhibitory synaptic transmission, making it an invaluable tool for understanding neural circuits.

Studying GABA Receptor Kinetics

Research has demonstrated that this compound can effectively investigate the kinetics of GABA(A) receptors. This is particularly important in understanding how these receptors respond to neurotransmitters in real-time. Studies have shown that this compound facilitates fast kinetic studies, providing insights into receptor activation and desensitization processes .

Investigating Neuronal Communication

This compound enables researchers to probe synaptic communication at a single-synapse level. By selectively activating GABA receptors in specific neuronal populations, scientists can map out inhibitory circuits and their roles in neural network dynamics. This application is crucial for understanding conditions such as epilepsy and anxiety disorders where GABAergic signaling is disrupted .

Neuroscience Research on Disease Models

In various disease models, this compound has been employed to study alterations in GABAergic signaling. For instance, it has been used to explore how disruptions in inhibitory signaling contribute to neurodevelopmental disorders and neurodegenerative diseases. By manipulating GABA release, researchers can assess the impact on neuronal excitability and network stability .

Pharmacological Studies

The compound serves as a valuable tool in pharmacological research aimed at developing new drugs targeting GABA receptors. By utilizing this compound, scientists can evaluate the effects of potential pharmacological agents on receptor function and signaling pathways, leading to better therapeutic strategies for managing disorders associated with GABA dysregulation .

Comparative Data on Caged GABA Compounds

The following table summarizes key properties of various caged GABA compounds, including this compound:

| Caged Compound | IC50 (μM) | Stability | Photolysis Wavelength (nm) |

|---|---|---|---|

| This compound | 0.5 | Stable in dark | Near-UV / 405 |

| CDNI-GABA | 0.6 | Stable in dark | Near-UV |

| Bis-CNB-GABA | ≥2.5 | t1/2 = 98 days | Near-UV |

| Mono-CNB-GABA | 28 | t1/2 = 138 days | Near-UV |

The data indicates that this compound exhibits favorable characteristics for experimental use, including low IC50 values and good stability under experimental conditions .

Case Study 1: Investigating Synaptic Transmission

A study utilized this compound to analyze synaptic transmission dynamics in hippocampal neurons. By applying laser photolysis, researchers were able to evoke rapid inhibitory postsynaptic currents (IPSCs), demonstrating the compound's effectiveness in studying synaptic responses under controlled conditions .

Case Study 2: Modulating Neural Circuits

In another experiment, this compound was employed to manipulate inhibitory signaling within a defined neural circuit involved in olfactory processing. The results revealed critical insights into how alterations in GABA release affect sensory processing and behavioral outcomes related to olfactory discrimination .

作用机制

DPNI-caged-GABA 通过光活化机制发挥作用。在暴露于光线下时,硝基吲哚啉基团被裂解,释放 γ-氨基丁酸。释放的 γ-氨基丁酸然后与 γ-氨基丁酸受体(主要是 γ-氨基丁酸 A 型受体)结合,导致神经元活动抑制。 这种机制允许在神经组织中对 γ-氨基丁酸信号进行精确的空间和时间控制 .

相似化合物的比较

DPNI-caged-GABA 与其他笼罩的 γ-氨基丁酸化合物(如双羧基-2-硝基苄基-GABA 和纳米脂质体封装的笼罩 γ-氨基丁酸)进行比较:

This compound 的独特性: this compound 的独特性在于其快速的光释放和高水溶性,使其在神经科学研究中非常有效。 它能够在最小的药理学干扰下释放 γ-氨基丁酸,使其与其他笼罩的 γ-氨基丁酸化合物区别开来 .

生物活性

DPNI-caged-GABA (DPNI-GABA) is a synthetic compound designed to study the biological activity of GABA (gamma-aminobutyric acid) in neuronal systems. This compound is part of a class known as "caged" compounds, which are chemically modified to be inactive until exposed to light, allowing for precise temporal and spatial control of neurotransmitter release. The unique properties of DPNI-GABA make it particularly valuable for investigating GABAA receptor dynamics and synaptic transmission.

DPNI-GABA is synthesized through the attachment of a nitroindoline moiety, which serves as the caging group. This structure provides the compound with specific characteristics that enhance its utility in photolytic studies. The synthesis involves using an anionically substituted nitroindoline that reduces the affinity for GABA receptors when uncaged, thus facilitating more controlled experimental conditions .

Table 1: Comparative Properties of Caged GABA Compounds

| Caged Compound | IC50 (μM) | Stability (t1/2) |

|---|---|---|

| DPNI-GABA | 500 | Stable in dark |

| CNB-GABA | 28 | 138 days |

| Bis-CNB-GABA | ≥2500 | 98 days |

| RuBi-GABA | 100-300 | Stable in dark |

DPNI-GABA acts primarily on GABAA receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. Upon photolytic uncaging, DPNI-GABA releases GABA, leading to receptor activation and subsequent neuronal inhibition. The kinetics of this process are essential for studying rapid synaptic events and understanding the dynamics of neurotransmitter release and receptor activation .

Case Studies

- Kinetic Studies : Research has demonstrated that DPNI-GABA allows for fast kinetic studies due to its favorable photolysis properties. In experiments involving laser photolysis, DPNI-GABA was shown to effectively silence neurons in situ, providing insights into neuronal behavior under controlled conditions .

- Comparison with Other Caged Compounds : Studies comparing DPNI-GABA with other caged compounds indicate its superior performance in terms of speed and reduced background activity. For instance, while bis-CNB-GABA exhibits significant antagonistic activity at GABAA receptors, DPNI-GABA shows reduced receptor affinity prior to photolysis, making it a more effective tool for precise measurements .

- Neuronal Communication : In a study exploring synaptic communication, DPNI-GABA was utilized to probe single-synapse interactions. The ability to control GABA release with high spatial resolution enabled researchers to investigate the role of GABAA receptors in synaptic integration and plasticity .

Photolytic Efficiency

The efficiency of DPNI-GABA's photolysis has been quantified through various experimental setups. The compound demonstrates rapid uncaging kinetics, with studies reporting effective neurotransmitter release within milliseconds after exposure to light. This rapid response is critical for mimicking physiological conditions during synaptic transmission studies .

Stability and Handling

DPNI-GABA exhibits stability under dark conditions, which is advantageous for experimental setups requiring prolonged handling or storage prior to use. Its stability allows researchers to prepare stock solutions without immediate degradation, ensuring reliable experimental outcomes .

属性

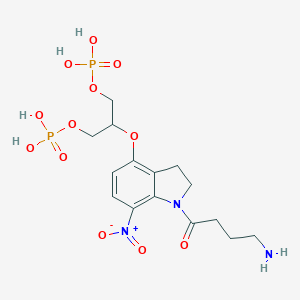

IUPAC Name |

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCHBTSDKGMLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DPNI-caged GABA allow for the investigation of GABA receptor kinetics and distribution?

A1: DPNI-caged GABA is a photosensitive compound where GABA, the primary inhibitory neurotransmitter in the brain, is rendered inactive by a chemical "cage" (DPNI). Upon exposure to light of a specific wavelength, the DPNI cage is cleaved, rapidly releasing GABA in its active form []. This light-triggered activation allows researchers to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。